molecular formula C7H9ClF3NO B2480195 4-(Trifluoromethyl)piperidine-1-carbonyl chloride CAS No. 862274-38-2

4-(Trifluoromethyl)piperidine-1-carbonyl chloride

Cat. No.: B2480195
CAS No.: 862274-38-2
M. Wt: 215.6
InChI Key: LTABPCGEHHURFG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-1-carbonyl chloride (CAS 862274-38-2) is a specialized organofluorine compound with the molecular formula C₇H₉ClF₃NO and a molecular weight of 215.60 g/mol . Its structure comprises a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a reactive carbonyl chloride (-COCl) group at the 1-position. This combination of electron-withdrawing groups (CF₃ and COCl) confers high electrophilicity, making it a versatile intermediate in medicinal chemistry and drug synthesis. For example, it has been utilized in the synthesis of nonretinoid retinol binding protein 4 (RBP4) antagonists, where it reacts with pyrrolidine carboxylates to form amide-linked bioactive molecules .

Properties

IUPAC Name

4-(trifluoromethyl)piperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO/c8-6(13)12-3-1-5(2-4-12)7(9,10)11/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTABPCGEHHURFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Mediated Carbonylation

The most widely reported method involves the reaction of 4-(trifluoromethyl)piperidine with phosgene (carbonyl chloride). This exothermic process typically proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran at temperatures between 0°C and 25°C. The mechanism entails nucleophilic attack by the piperidine nitrogen on phosgene, forming an intermediate carbamoyl chloride.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (piperidine:phosgene)
  • Solvent: Dichloromethane (preferred for high solubility)
  • Temperature: 0–25°C (controlled via ice bath)
  • Yield: 75–85%

Challenges:

  • Phosgene’s high toxicity necessitates specialized equipment (e.g., gas scrubbers, closed systems).
  • By-products include hydrochloric acid and unreacted phosgene, requiring neutralization with aqueous sodium bicarbonate.

Oxalyl Chloride as a Phosgene Alternative

To mitigate phosgene’s hazards, oxalyl chloride has been employed as a safer carbonylating agent. A patent by US20180291773A1 details this approach, where 4-(trifluoromethyl)piperidine reacts with oxalyl chloride in methylene chloride, catalyzed by dimethylformamide (DMF).

Procedure:

  • Activation: DMF (0.1 equiv) is added to oxalyl chloride (1.5 equiv) in CH₂Cl₂ at −10°C.
  • Reaction: 4-(Trifluoromethyl)piperidine (1 equiv) is added dropwise, followed by stirring at 25°C for 6–8 hours.
  • Work-Up: The mixture is quenched with ice water, and the organic layer is dried over MgSO₄.

Advantages:

  • Higher safety profile compared to phosgene.
  • Yield: 80–88% with >98% purity (HPLC).

Carbodiimide-Mediated Coupling

For sensitive substrates, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the formation of the carbonyl chloride moiety. A study by Patel et al. demonstrated this method using 4-(trifluoromethyl)piperidine and 4-oxochromene-3-carboxylic acid in the presence of triethylamine and DMAP.

Steps:

  • Activation: Carboxylic acid (1 equiv) is treated with EDC (1.2 equiv) and DMAP (0.2 equiv) in CH₂Cl₂.
  • Amination: 4-(Trifluoromethyl)piperidine (1 equiv) is added, and the reaction is stirred at 25°C for 12 hours.
  • Chlorination: Thionyl chloride (2 equiv) is introduced to convert the intermediate amide to the carbonyl chloride.

Performance:

  • Yield: 70–75% after purification via silica gel chromatography.
  • Purity: 95–97% (NMR).

Comparative Analysis of Preparation Methods

Table 1: Reaction Parameters and Outcomes

Method Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
Phosgene Phosgene, CH₂Cl₂ 0–25 4–6 75–85 90–95
Oxalyl Chloride Oxalyl chloride, DMF −10 → 25 6–8 80–88 >98
Carbodiimide EDC, DMAP, Thionyl chloride 25 12–14 70–75 95–97

Key Observations:

  • Oxalyl Chloride Superiority: Higher yields and purity make this method preferable for industrial applications despite longer reaction times.
  • Carbodiimide Limitations: Lower yields stem from intermediate purification steps but offer compatibility with acid-sensitive groups.

Mechanistic Insights and By-Product Management

Role of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enhances the piperidine nitrogen’s nucleophilicity, accelerating attack on carbonylating agents. However, it also increases susceptibility to hydrolysis, necessitating anhydrous conditions.

By-Product Formation and Mitigation

  • Hydrochloric Acid: Generated in all methods; neutralized with aqueous NaHCO₃ or NaOH.
  • Dimethylurea: A by-product of EDC-mediated reactions, removed via aqueous extraction.

Industrial Applications and Scalability

Pharmaceutical Intermediates

4-(Trifluoromethyl)piperidine-1-carbonyl chloride is critical in synthesizing:

  • Lomitapide: A microsomal triglyceride transfer protein inhibitor prepared via condensation with bromobutyl fluorene carboxamide.
  • Dopamine D3 Antagonists: Used in treating schizophrenia and addiction.

Agrochemical Uses

Its derivatives serve as precursors for herbicides and insecticides, leveraging the trifluoromethyl group’s metabolic stability.

Chemical Reactions Analysis

4-(Trifluoromethyl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-1-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable building block in chemical synthesis .

Comparison with Similar Compounds

The following sections provide a detailed comparison of 4-(Trifluoromethyl)piperidine-1-carbonyl chloride with structurally or functionally related piperidine and heterocyclic derivatives.

Structural Comparison

Table 1: Structural and Molecular Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound -CF₃ (C4), -COCl (N1) C₇H₉ClF₃NO 215.60 RBP4 antagonists, amide synthesis
4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride -CF₃-phenyl (C4) C₁₂H₁₄ClF₃N 273.70 Intermediate for pyrrolidine-carboxylate conjugates
5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium chloride -CF₃ (C9), fused quinobenzothiazine C₂₀H₁₅ClF₃N₂S 423.86 Anticancer agent
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, methoxyphenyl groups C₂₃H₂₆NO₄ 380.46 Antimicrobial, crystallography studies
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine hydrochloride -Cl/F-phenyl, -OCH₂-piperidine C₁₄H₁₈Cl₂FNO 322.21 Pharmacological screening

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ and -COCl groups in the target compound enhance electrophilicity compared to analogs like 4-(2-(trifluoromethyl)phenyl)piperidine, which lacks the reactive carbonyl chloride .
  • Ring Rigidity: Unlike fused heterocycles (e.g., the quinobenzothiazine in ), the piperidine scaffold allows conformational flexibility, facilitating diverse derivatization.
  • Substituent Diversity : Piperidine derivatives with aromatic or bulky groups (e.g., methoxyphenyl in ) exhibit varied biological activities but lower reactivity in acylations compared to the target compound.

Table 2: Reactivity in Key Reactions

Compound Reaction Type Conditions Product/Application Yield/Notes References
This compound Amide coupling CH₂Cl₂, Et₃N, pyrrolidine esters RBP4 antagonists (e.g., compound 15) Moderate to high yield
4-(Trifluoromethyl)-aniline Condensation Pyridine, excess reagent Quinobenzothiazinium chloride (anticancer) 67% yield
1-(Chlorocarbonyl)pyrrolidine-2-carboxylate Acylation Similar to Bioactive amides Requires base activation
Piperidine-4-one derivatives Crystallography X-ray diffraction Structural analysis for drug design Conformational data obtained

Key Findings :

  • Acylation Efficiency : The carbonyl chloride group in the target compound reacts efficiently with amines or alcohols under mild conditions (e.g., CH₂Cl₂/Et₃N), whereas analogs like 4-(trifluoromethyl)-aniline require harsher conditions (pyridine, excess reagents) for condensation .
  • Stability : The -COCl group is moisture-sensitive, necessitating anhydrous handling. In contrast, hydrochlorides (e.g., ) or crystalline derivatives (e.g., ) exhibit better stability.

Critical Analysis :

  • In contrast, the quinobenzothiazinium derivative demonstrates direct anticancer efficacy.
  • Versatility : Piperidine carbonyl chlorides enable rapid diversification into bioactive molecules, whereas halogenated analogs (e.g., ) are more niche in applications like agrochemicals.

Biological Activity

4-(Trifluoromethyl)piperidine-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a carbonyl chloride functional group. This structural configuration contributes to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Hormone-Sensitive Lipase (HSL) : Research indicates that compounds similar to this compound exhibit inhibitory effects on HSL, an enzyme crucial for fat metabolism. This inhibition mimics insulin's action, potentially leading to lower free fatty acid levels in the bloodstream, which is beneficial in managing conditions like non-insulin-dependent diabetes mellitus .
  • Anticancer Activity : Studies have shown that piperidine derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds derived from similar structures demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value Cell Line/Target Reference
Inhibition of HSLNot specifiedEnzymatic assay
Cytotoxicity10.4 μM (AChE)MCF-7 breast cancer cells
Anticancer activityBetter than SorafenibVarious cancer cell lines

Case Study 1: Inhibition of HSL

In a study focusing on enzyme assays, this compound was tested for its ability to inhibit HSL. The results indicated that the compound could significantly reduce the enzymatic activity, suggesting its potential use in metabolic disorders related to lipid metabolism .

Case Study 2: Anticancer Potential

Another investigation evaluated the anticancer properties of piperidine derivatives, including those related to this compound. The study found that certain derivatives exhibited promising cytotoxic effects against various cancer cell lines, outperforming established treatments like Sorafenib .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-(trifluoromethyl)piperidine-1-carbonyl chloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group to the piperidine ring followed by carbonyl chloride formation. A common approach uses thionyl chloride (SOCl₂) to convert carboxylic acid intermediates into acyl chlorides . Purity optimization requires rigorous purification steps, such as recrystallization (common in piperidine derivatives, e.g., mp 137–139°C for structurally similar compounds ) or column chromatography. Analytical techniques like NMR and mass spectrometry (MS) should validate structural integrity and purity.

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : The compound’s stability is influenced by moisture and temperature. Store under inert gas (e.g., argon) at –20°C in anhydrous conditions. Safety data for related piperidine derivatives emphasize avoiding exposure to water, as hydrolysis may generate toxic byproducts (e.g., HCl gas) . Use sealed, desiccated containers and monitor degradation via periodic FT-IR or HPLC analysis.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies in reactivity may arise from steric hindrance of the trifluoromethyl group or solvent effects. Systematic studies comparing polar aprotic solvents (e.g., DMF vs. THF) and varying reaction temperatures are critical. For example, sulfonylpiperidine analogs show solvent-dependent reactivity in coupling reactions . Cross-validation with computational models (e.g., DFT calculations) can clarify electronic effects of the trifluoromethyl group .

Q. How can researchers characterize byproducts formed during amide bond formation using this reagent?

  • Methodological Answer : Byproducts (e.g., unreacted intermediates or hydrolyzed species) require multi-technique analysis:

  • LC-MS : Identify molecular weights of unexpected peaks.
  • ¹⁹F NMR : Track fluorine-containing species, as trifluoromethyl groups exhibit distinct shifts .
  • X-ray crystallography : Resolve structural ambiguities in crystalline byproducts (e.g., tert-butoxycarbonyl derivatives ).

Q. What experimental designs minimize racemization when using this compound in chiral synthesis?

  • Methodological Answer : Racemization risks increase under basic or high-temperature conditions. Use low-temperature reactions (<0°C) and non-nucleophilic bases (e.g., DIPEA). Chiral HPLC or polarimetry can monitor enantiomeric excess. For example, stereochemical integrity in (3S,4R)-piperidine analogs is preserved using mild coupling agents .

Data Contradiction Analysis

Q. How to address conflicting melting points reported for structurally similar piperidine derivatives?

  • Methodological Answer : Variations in melting points (e.g., 137–139°C for a related compound vs. other analogs) may stem from polymorphic forms or impurities. Replicate synthesis and purification protocols from primary literature. Use differential scanning calorimetry (DSC) to confirm phase transitions and compare with NIST-validated data .

Research Applications

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates. For example, 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives are used in enzyme inhibition studies . This compound serves as a key intermediate for introducing the trifluoromethyl-piperidine moiety into kinase inhibitors or GPCR modulators.

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